molecular formula C9H6BrNO2 B15131422 7-bromo-1H-indole-4-carboxylic acid

7-bromo-1H-indole-4-carboxylic acid

Cat. No.: B15131422
M. Wt: 240.05 g/mol
InChI Key: JRDFMAXJWUPBNT-UHFFFAOYSA-N
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Description

7-bromo-1H-indole-4-carboxylic acid is a derivative of indole, a significant heterocyclic system in natural products and drugs. Indoles are known for their biological activities and are found in various natural compounds and synthetic drugs. This compound, specifically, has a bromine atom at the 7th position and a carboxylic acid group at the 4th position of the indole ring, making it a valuable intermediate in organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-bromo-1H-indole-4-carboxylic acid typically involves the bromination of 1H-indole-4-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

7-bromo-1H-indole-4-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state, such as an ester or anhydride.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and organometallic reagents. Conditions often involve the use of a base like potassium carbonate or sodium hydride.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are commonly used.

    Coupling Reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution Reactions: Products include substituted indoles with various functional groups replacing the bromine atom.

    Oxidation and Reduction: Products include alcohols, esters, and anhydrides.

    Coupling Reactions: Products include biaryl compounds with extended conjugation.

Scientific Research Applications

7-bromo-1H-indole-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: It serves as a building block for the synthesis of biologically active compounds, including enzyme inhibitors and receptor modulators.

    Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.

    Industry: It is used in the development of new materials, such as organic semiconductors and dyes.

Mechanism of Action

The mechanism of action of 7-bromo-1H-indole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved can vary based on the specific compound it is used to synthesize or the biological system it is studied in.

Comparison with Similar Compounds

Similar Compounds

    7-bromoindole: Lacks the carboxylic acid group, making it less versatile in certain synthetic applications.

    1H-indole-4-carboxylic acid: Lacks the bromine atom, which can limit its reactivity in substitution reactions.

    7-bromo-1H-indole-2-carboxylic acid: Has the carboxylic acid group at a different position, which can affect its reactivity and biological activity.

Uniqueness

7-bromo-1H-indole-4-carboxylic acid is unique due to the presence of both the bromine atom and the carboxylic acid group at specific positions on the indole ring. This combination of functional groups allows for a wide range of chemical modifications and applications in various fields of research.

Properties

Molecular Formula

C9H6BrNO2

Molecular Weight

240.05 g/mol

IUPAC Name

7-bromo-1H-indole-4-carboxylic acid

InChI

InChI=1S/C9H6BrNO2/c10-7-2-1-6(9(12)13)5-3-4-11-8(5)7/h1-4,11H,(H,12,13)

InChI Key

JRDFMAXJWUPBNT-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1C(=O)O)C=CN2)Br

Origin of Product

United States

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